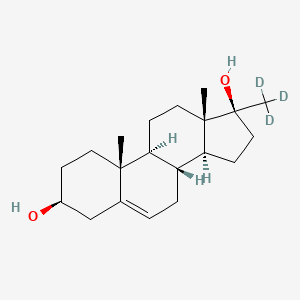
5,6-Dehydro-17a-methyl-d3 Epiandrosterone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dehydro-17a-methyl-d3 Epiandrosterone is a synthetic derivative of Epiandrosterone, a naturally occurring steroid hormone. This compound is characterized by the presence of deuterium atoms (d3) and a methyl group at the 17a position, which distinguishes it from its parent compound. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dehydro-17a-methyl-d3 Epiandrosterone involves multiple steps, starting from readily available steroid precursors. The key steps include:
Dehydrogenation: Introduction of a double bond at the 5,6 position.
Methylation: Addition of a methyl group at the 17a position.
Deuterium Labeling: Incorporation of deuterium atoms (d3) at specific positions.
These reactions typically require specific catalysts, solvents, and controlled reaction conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques such as chromatography to ensure the final product meets the required standards .
化学反应分析
Types of Reactions
5,6-Dehydro-17a-methyl-d3 Epiandrosterone undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Formation of reduced products with altered functional groups.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or other reduced forms .
科学研究应用
5,6-Dehydro-17a-methyl-d3 Epiandrosterone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying steroid metabolism.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Explored for potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the development of new steroid-based drugs and other pharmaceutical products.
作用机制
The mechanism of action of 5,6-Dehydro-17a-methyl-d3 Epiandrosterone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to androgen receptors and modulating gene expression. This interaction influences various physiological processes, including muscle growth, metabolism, and immune response .
相似化合物的比较
Similar Compounds
Epiandrosterone: The parent compound with similar structure but lacking the deuterium atoms and methyl group.
Dehydroepiandrosterone (DHEA): Another related steroid hormone with distinct biological functions.
Androstenedione: A precursor to testosterone and estrogen with different metabolic pathways.
Uniqueness
5,6-Dehydro-17a-methyl-d3 Epiandrosterone is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of deuterium atoms enhances its stability and allows for precise tracking in metabolic studies .
属性
CAS 编号 |
99371-94-5 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
307.5 g/mol |
IUPAC 名称 |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1/i3D3 |
InChI 键 |
WRWBCPJQPDHXTJ-KKUVVVSJSA-N |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |
手性 SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
规范 SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B1514355.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
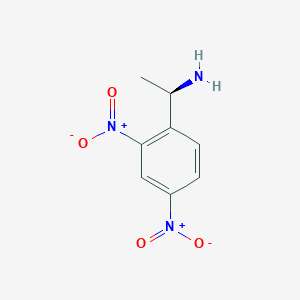
![Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride](/img/structure/B1514376.png)
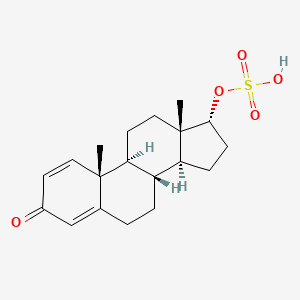
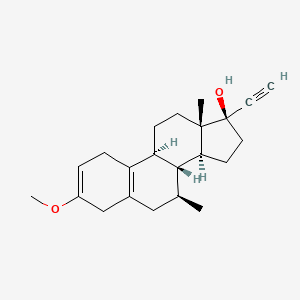
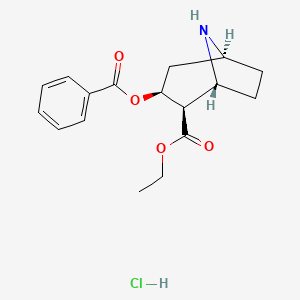
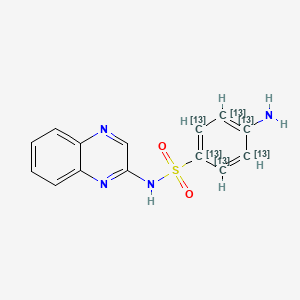
![Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B1514382.png)
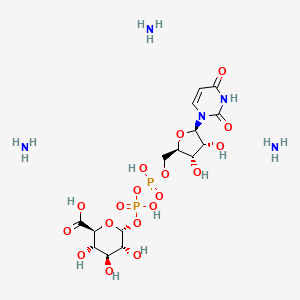
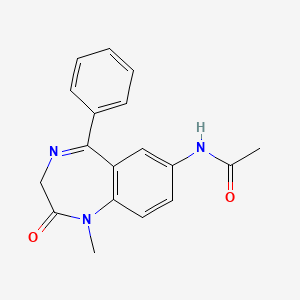
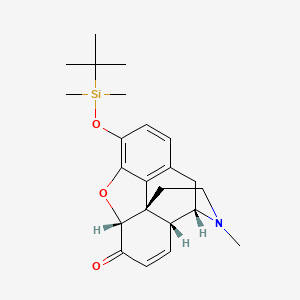
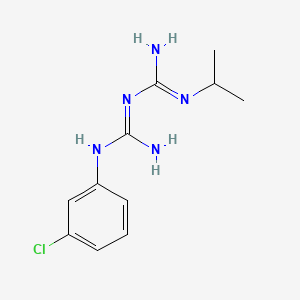
![(5S,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514392.png)
